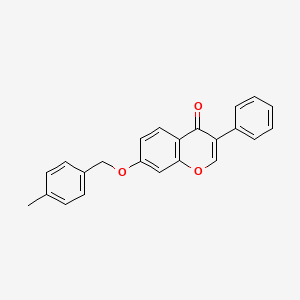

7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-[(4-methylphenyl)methoxy]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)14-25-19-11-12-20-22(13-19)26-15-21(23(20)24)18-5-3-2-4-6-18/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRMBWPXGDPTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl bromide, phenylacetic acid, and salicylaldehyde.

Condensation Reaction: The first step involves the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate 3-phenyl-4H-chromen-4-one.

Etherification: The intermediate is then subjected to an etherification reaction with 4-methylbenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes.

Antioxidant Activity: Scavenging reactive oxygen species and preventing oxidative damage.

Signal Transduction Modulation: Modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C24H20O3

- Molecular Weight : 356.42 g/mol

- The phenyl group at position 3 contributes to π-π stacking interactions in biological targets.

Chromen-4-one derivatives exhibit structural diversity at positions 3 and 7, which significantly impacts their bioactivity and physicochemical properties. Below is a comparative analysis of 7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one with structurally analogous compounds:

Table 1: Structural Comparison of Chromen-4-one Derivatives

Pharmacological Activity

Anticancer Potential: Alkoxy-substituted derivatives (e.g., C7–C12 in ) showed variable cytotoxicity against cancer cells. Longer chains (e.g., octyloxy in C10) improved activity due to increased lipophilicity, but solubility issues arose .

Antibacterial Activity: 7-Substituted chromenones with bulky groups (e.g., 4-methoxybenzyloxy in ) demonstrated moderate antibacterial effects against Gram-positive bacteria. The methyl group in the target compound could enhance penetration through bacterial membranes .

Anti-inflammatory and Antianaphylactic Effects :

- Compounds like Abaperidone () with piperazine substituents showed antianaphylactic activity. The target compound’s phenyl and benzyloxy groups may interact with histamine or COX-2 receptors, though further studies are needed .

Structure-Activity Relationship (SAR)

- C7 Substituents: Alkoxy chains (e.g., pentyl, hexyl) improve lipophilicity but reduce aqueous solubility.

- C3 Substituents :

Table 2: Pharmacological and Physicochemical Data

*Predicted using QSAR models based on structural analogs.

Biological Activity

7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one family, which is recognized for its diverse biological activities. This compound features a unique substitution pattern that enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H20O3. Its structure consists of a chromen-4-one core with a 4-methylbenzyl ether and a phenyl group, which contribute to its biological activity. The compound's specific substitutions allow it to interact with various biological targets, leading to potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

This compound has been observed to inhibit key enzymes involved in critical biological processes, such as monoamine oxidases (MAO-A and MAO-B), which are relevant in neurodegenerative diseases. Studies have shown that certain chromenones exhibit IC50 values between 1 and 7 μM for MAO-B inhibition, indicating significant potency .

2. Antioxidant Activity:

The compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage. This property is crucial for protecting cells from oxidative stress-related diseases.

3. Modulation of Signal Transduction Pathways:

this compound may influence various signaling pathways related to cell proliferation, apoptosis, and inflammation, offering potential therapeutic benefits in treating conditions like cancer and inflammatory diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

Chromone derivatives, including this compound, have shown promise in anticancer research. They may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Neuroprotective Effects

Due to its ability to inhibit MAO enzymes and modulate neurotransmitter levels, this compound may offer neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenone derivatives:

- Neuroprotective Effects: A study demonstrated that specific chromenone derivatives effectively inhibited MAO-B with significant selectivity over MAO-A, suggesting their potential use in treating neurodegenerative diseases .

- Antiviral Activity: Research on quercetin derivatives indicated that structural modifications at the 7-O position enhance antiviral activity against hepatitis C virus (HCV). This finding supports the hypothesis that similar modifications in chromenones could yield potent antiviral agents .

- Antioxidant Studies: The antioxidant capacity of chromenone derivatives has been evaluated using various assays, confirming their ability to reduce oxidative stress markers in vitro .

Data Table: Biological Activities Summary

Q & A

Q. What established synthetic routes are available for 7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one, and what reaction conditions critically influence yield?

The compound can be synthesized via multi-step protocols, such as a three-step procedure starting from 2-hydroxyacetophenone and 4-methylbenzaldehyde. Key steps include Claisen-Schmidt condensation followed by cyclization and functionalization. Reaction conditions like solvent choice (e.g., DMF for nucleophilic substitution), temperature control (80–100°C for cyclization), and stoichiometric ratios of reagents (e.g., K₂CO₃ as a base) significantly impact yield and purity .

Q. How is X-ray crystallography used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 6.4514 Å, b = 7.0785 Å, and c = 13.3144 Å. Refinement using SHELXL (via full-matrix least-squares methods) resolves atomic positions and thermal displacement parameters. Hydrogen bonding and π-π stacking interactions are analyzed to validate packing efficiency .

Q. What safety precautions are essential when handling this compound during synthesis?

Safety protocols include:

- Using fume hoods to avoid inhalation of fine particulates .

- Immediate flushing of skin/eyes with water for 15+ minutes upon contact .

- Storage in sealed containers under dry, room-temperature conditions to prevent degradation .

Advanced Research Questions

Q. What challenges arise in interpreting NMR spectra due to substituent effects, and how can they be addressed?

Overlapping signals in aromatic regions (δ 6.5–8.5 ppm) complicate assignments. Methodological solutions include:

- 2D NMR (e.g., HSQC, HMBC) to correlate proton-carbon couplings.

- Deuteration of exchangeable protons (e.g., -OH) to simplify splitting patterns.

- Computational NMR prediction (DFT) to cross-validate experimental data .

Q. How do computational methods like molecular docking predict this compound’s bioactivity against microbial targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to microbial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Ligand preparation involves optimizing 3D conformers, while receptor grids are defined using active-site residues. Docking scores (ΔG) and hydrogen-bonding interactions correlate with experimental MIC values from antimicrobial assays .

Q. When refining the crystal structure using SHELXL, what parameters are critical for modeling atomic displacement accurately?

Key parameters include:

- ADPs (Anisotropic Displacement Parameters): Refined for non-H atoms to model thermal motion.

- Restraints: Applied to geometrically similar groups (e.g., aromatic rings) to prevent overfitting.

- Twinned Data Handling: Use of HKLF5 format for twinned crystals and Flack parameter analysis for absolute structure determination .

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

Discrepancies (e.g., in UV-Vis λmax or IR stretching frequencies) often arise from solvent effects or approximations in computational methods. Strategies include:

- Solvent correction in TD-DFT calculations.

- Experimental validation via hyphenated techniques (e.g., LC-MS for purity).

- Cross-referencing with SCXRD data to confirm substituent orientation .

Data Contradiction and Optimization

Q. How should conflicting solubility data in polar vs. nonpolar solvents be analyzed?

Contradictions may stem from polymorphic forms or hydration states. Systematic characterization via:

Q. What experimental design optimizes the synthesis of derivatives for structure-activity relationship (SAR) studies?

A factorial design (e.g., Box-Behnken) optimizes variables:

- Factors: Reaction time, temperature, catalyst loading.

- Responses: Yield, purity (HPLC), bioactivity (IC₅₀).

- Post-synthesis: High-throughput crystallization screens to identify bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.